Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-(2,2,2-trifluoroethoxy)benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The resulting amine is then esterified with methyl 2-bromo-3-phenylpropanoate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its amino acid backbone.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amino acid backbone facilitates binding to active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate: Similar structure but with a methylsulfonyl group instead of a trifluoroethoxy group.
Methyl 2-amino-3-(3-(methoxy)phenyl)propanoate: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
Uniqueness
Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced lipophilicity and specific molecular interactions are desired.
Properties
IUPAC Name |
methyl 2-amino-3-[3-(2,2,2-trifluoroethoxy)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-18-11(17)10(16)6-8-3-2-4-9(5-8)19-7-12(13,14)15/h2-5,10H,6-7,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEBBBMBGBBNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)OCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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